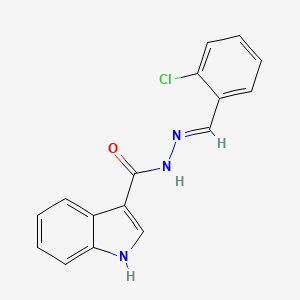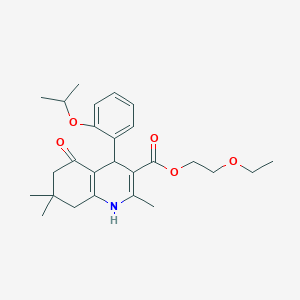![molecular formula C15H11I2N3O4 B3855597 N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide](/img/structure/B3855597.png)
N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide
Overview
Description
N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide typically involves the condensation reaction between 3,5-diiodo-2-methoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atoms.
Major Products Formed
Oxidation: The major product would be the corresponding nitro or amine derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would be the substituted derivatives with new functional groups replacing the iodine atoms.
Scientific Research Applications
N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound has been studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,5-diiodo-2-methoxybenzylidene)-4-nitrobenzohydrazide
- N-[(Z)-(2-Methoxyphenyl)methylideneamino]acetamide
- 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide
Uniqueness
N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide is unique due to the presence of both iodine atoms and a nitro group, which confer distinct chemical and biological properties. The iodine atoms enhance the compound’s ability to form stable complexes with metals, while the nitro group contributes to its biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I2N3O4/c1-24-14-10(6-11(16)7-13(14)17)8-18-19-15(21)9-2-4-12(5-3-9)20(22)23/h2-8H,1H3,(H,19,21)/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVKVEJQLMAAIW-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[(E)-1-(4-fluorophenyl)ethylideneamino]benzamide](/img/structure/B3855517.png)
![1-[2-[2-(2-Iodophenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3855543.png)
![2,2,2-trifluoro-1-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)ethanone](/img/structure/B3855553.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-1H-indole-7-carboxamide](/img/structure/B3855569.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]methanesulfonamide](/img/structure/B3855571.png)

![4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B3855586.png)
![5-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B3855588.png)
![N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B3855590.png)
![N-cyclopropyl-1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B3855594.png)
![N'-[(2Z,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-4-bromobenzohydrazide](/img/structure/B3855599.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)
![N-(2-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B3855617.png)
